molecular formula C17H16ClIN2O5S B4750517 methyl 4-chloro-3-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

methyl 4-chloro-3-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No. B4750517
M. Wt: 522.7 g/mol
InChI Key: AGVPDOKIKNXBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a chemical compound that is widely used in scientific research. It is also known as CI-994 or Tacedinaline. This compound belongs to the class of histone deacetylase inhibitors (HDAC inhibitors) and has been shown to have potential as an anti-cancer agent.

Mechanism of Action

Methyl 4-chloro-3-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, this compound promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the acetylation of histones, leading to the activation of tumor suppressor genes. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-3-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several advantages for lab experiments. It is a potent and selective HDAC inhibitor, making it a useful tool for studying the role of HDACs in various biological processes. It has also been shown to have anti-cancer properties, making it a potential therapeutic agent for the treatment of cancer. However, like all chemical compounds, it has limitations. It can be toxic to cells at high concentrations, and its effects on non-cancerous cells are not well understood.

Future Directions

For research include the development of more potent and selective HDAC inhibitors, the identification of biomarkers for predicting response to HDAC inhibitors, and the combination of HDAC inhibitors with other anti-cancer agents.

Scientific Research Applications

Methyl 4-chloro-3-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various animal models. It has also been studied for its potential as a treatment for other diseases such as HIV, Parkinson's disease, and inflammation.

properties

IUPAC Name

methyl 4-chloro-3-[[2-(4-iodo-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O5S/c1-26-17(23)11-3-8-14(18)15(9-11)20-16(22)10-21(27(2,24)25)13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVPDOKIKNXBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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